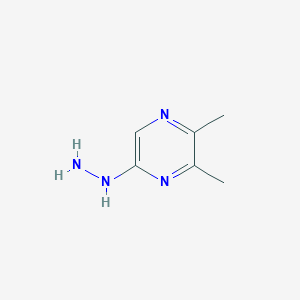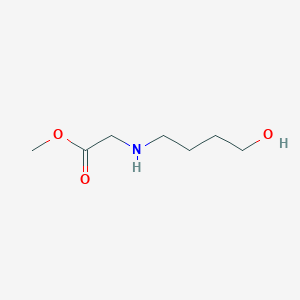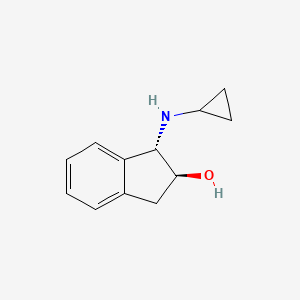
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.
準備方法
Synthetic Routes::
- One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
- Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
- Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
- Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
- Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
化学反応の分析
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.
Reduction: Reduction of the ketone or aldehyde precursor yields the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Oxidation: Ketone derivatives.
- Reduction: The compound itself.
- Substitution: Various functionalized derivatives.
科学的研究の応用
Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.
Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its use in fine chemicals and pharmaceuticals is promising.
作用機序
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
類似化合物との比較
Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.
Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |
InChIキー |
JZZUPGYXEOLAPO-RYUDHWBXSA-N |
異性体SMILES |
C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |
正規SMILES |
C1CC1NC2C(CC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


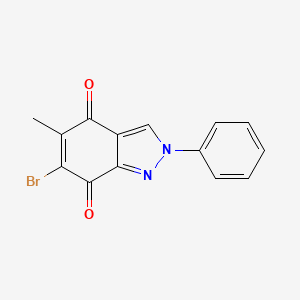

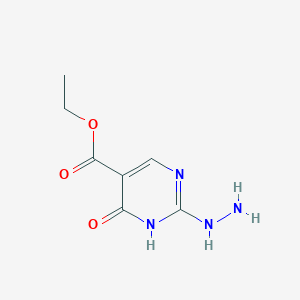
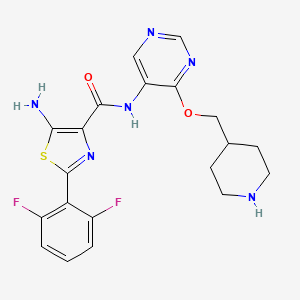

![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)



